molecular formula C12H13ClN4 B2675032 3-[(2-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1283439-01-9

3-[(2-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B2675032
CAS RN: 1283439-01-9
M. Wt: 248.71
InChI Key: LGHFCYWBVKJPCV-UHFFFAOYSA-N
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Description

“3-[(2-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the molecular formula C12H13ClN4. It has a molecular weight of 248.71 . This compound is part of the triazolo[4,3-a]pyrazine class of compounds, which are known for their potential in various biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,3-a]pyrazine core with a 2-chlorophenylmethyl group attached . Detailed structural analysis such as geometrical parameters, MEP, and FMO analyses would require DFT calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” include a molecular weight of 248.71 . Other properties such as boiling point and storage conditions are not explicitly mentioned in the available literature .

Scientific Research Applications

Anticancer Activity

The compound and its derivatives have shown potential in the field of anticancer research . The structure–activity relationship of biologically important 1,2,4-triazolo derivatives, which have profound importance in drug design, discovery, and development .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Activity

The compound has shown analgesic and anti-inflammatory activities . This suggests its potential use in the treatment of pain and inflammation .

Antioxidant Activity

The compound has exhibited antioxidant properties . Antioxidants are crucial in protecting the body against damage from free radicals .

Antiviral Activity

The compound has demonstrated antiviral properties . This suggests its potential use in the development of new antiviral drugs .

Enzyme Inhibition

The compound has shown to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase . Enzyme inhibitors are often used in the treatment of diseases .

Antitubercular Agents

The compound has shown potential as an antitubercular agent . This suggests its potential use in the treatment of tuberculosis .

Antidiabetic Activity

The compound is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus . This suggests its potential use in the treatment of diabetes .

Future Directions

The future directions for “3-[(2-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” could involve further exploration of its potential biological activities, given the known activities of similar triazolo[4,3-a]pyrazine derivatives . Additionally, more research could be conducted to elucidate its synthesis process, chemical reactions, and mechanism of action.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-10-4-2-1-3-9(10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHFCYWBVKJPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CC3=CC=CC=C3Cl)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

CAS RN

1283439-01-9
Record name 3-[(2-chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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